molecular formula C8H17NO2 B13896552 4-(ethylamino)tetrahydro-2H-Pyran-4-methanol CAS No. 1094072-07-7

4-(ethylamino)tetrahydro-2H-Pyran-4-methanol

Cat. No.: B13896552
CAS No.: 1094072-07-7
M. Wt: 159.23 g/mol
InChI Key: UWPYTQFSTIEVNQ-UHFFFAOYSA-N
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Description

4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)tetrahydro-2H-Pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method is the reduction of 4-(ethylamino)tetrahydro-2H-Pyran-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or alkoxides.

Scientific Research Applications

4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(ethylamino)tetrahydro-2H-Pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol is unique due to its specific ethylamino substitution, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1094072-07-7

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

[4-(ethylamino)oxan-4-yl]methanol

InChI

InChI=1S/C8H17NO2/c1-2-9-8(7-10)3-5-11-6-4-8/h9-10H,2-7H2,1H3

InChI Key

UWPYTQFSTIEVNQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCOCC1)CO

Origin of Product

United States

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